molecular formula C29H24F3N5 B11230170 5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11230170
M. Wt: 499.5 g/mol
InChI Key: YJEGPADMISOJHS-UHFFFAOYSA-N
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Description

5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with phenyl, phenylpiperazinyl, and trifluoromethylphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with phenylpiperazine and trifluoromethylbenzene under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzhydryl-piperazin-1-yl)-5-(4-chloro-phenyl)-thieno[2,3-d]pyrimidine
  • 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more potent and selective in its biological interactions, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C29H24F3N5

Molecular Weight

499.5 g/mol

IUPAC Name

5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H24F3N5/c30-29(31,32)22-10-7-13-24(18-22)37-19-25(21-8-3-1-4-9-21)26-27(33-20-34-28(26)37)36-16-14-35(15-17-36)23-11-5-2-6-12-23/h1-13,18-20H,14-17H2

InChI Key

YJEGPADMISOJHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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